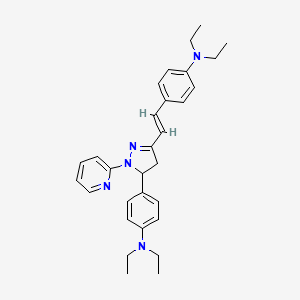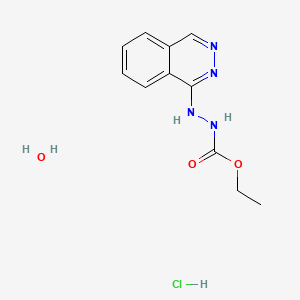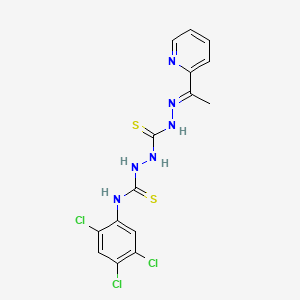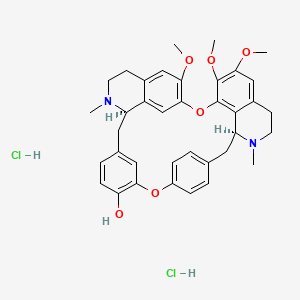
Oxyacanthine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxyacanthine dihydrochloride is a chemical compound with the molecular formula C37H42Cl2N2O6. It is a derivative of oxyacanthine, an alkaloid found in various plant species, particularly in the Berberis genus. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxyacanthine dihydrochloride typically involves the extraction of oxyacanthine from plant sources, followed by its conversion to the dihydrochloride form. The extraction process often includes the use of organic solvents such as ethanol or methanol to isolate the alkaloid from plant material. The isolated oxyacanthine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the cultivation of Berberis plants, extraction of oxyacanthine, and subsequent conversion to the dihydrochloride form. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxyacanthine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxyacanthine N-oxide, while reduction could produce a reduced form of oxyacanthine.
科学研究应用
Oxyacanthine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research has shown that this compound possesses antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of oxyacanthine dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
相似化合物的比较
Oxyacanthine dihydrochloride can be compared with other similar alkaloids such as berberine, palmatine, and jatrorrhizine. While these compounds share structural similarities, this compound is unique in its specific biological activities and chemical properties. For instance, berberine is well-known for its antimicrobial and anti-inflammatory effects, but this compound has shown a broader spectrum of activity in various studies.
List of Similar Compounds
- Berberine
- Palmatine
- Jatrorrhizine
- Berbamine
属性
CAS 编号 |
19897-98-4 |
|---|---|
分子式 |
C37H42Cl2N2O6 |
分子量 |
681.6 g/mol |
IUPAC 名称 |
(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;dihydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H/t28-,29+;;/m1../s1 |
InChI 键 |
CJTFLIHOOZSHBJ-WIFSAEPPSA-N |
手性 SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl.Cl |
规范 SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




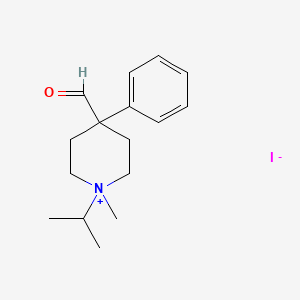
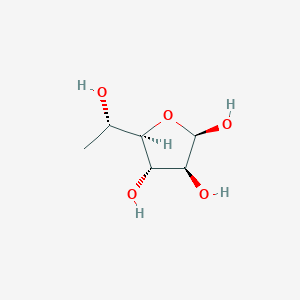


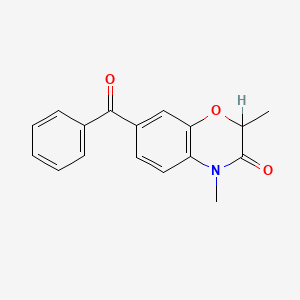
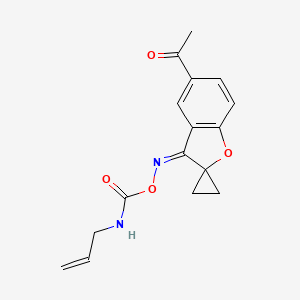
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
